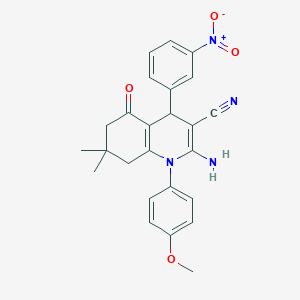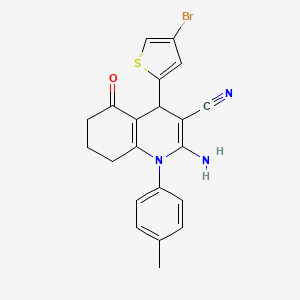![molecular formula C21H18N2O5S B11532549 4-{(E)-[(2,4-dimethylphenyl)imino]methyl}phenyl 4-nitrobenzenesulfonate](/img/structure/B11532549.png)
4-{(E)-[(2,4-dimethylphenyl)imino]methyl}phenyl 4-nitrobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-[(2,4-DIMETHYLPHENYL)IMINO]METHYL]PHENYL 4-NITROBENZENE-1-SULFONATE is a complex organic compound that features both aromatic and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(2,4-DIMETHYLPHENYL)IMINO]METHYL]PHENYL 4-NITROBENZENE-1-SULFONATE typically involves a multi-step process. One common method includes the condensation of 2,4-dimethylbenzaldehyde with aniline to form the imine intermediate. This intermediate is then reacted with 4-nitrobenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(2,4-DIMETHYLPHENYL)IMINO]METHYL]PHENYL 4-NITROBENZENE-1-SULFONATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of corresponding nitro or amine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-[(E)-[(2,4-DIMETHYLPHENYL)IMINO]METHYL]PHENYL 4-NITROBENZENE-1-SULFONATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structural features.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-[(E)-[(2,4-DIMETHYLPHENYL)IMINO]METHYL]PHENYL 4-NITROBENZENE-1-SULFONATE involves its interaction with specific molecular targets. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imine group can also form covalent bonds with nucleophilic sites in proteins or enzymes, altering their function.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-[(2,4-DIMETHYLPHENYL)IMINO]METHYL]PHENYL 4-METHYLBENZENE-1-SULFONATE
- 4-[(E)-[(2,4-DIMETHYLPHENYL)IMINO]METHYL]PHENYL 4-CHLOROBENZENE-1-SULFONATE
Uniqueness
4-[(E)-[(2,4-DIMETHYLPHENYL)IMINO]METHYL]PHENYL 4-NITROBENZENE-1-SULFONATE is unique due to the presence of both nitro and imine functional groups, which confer distinct chemical reactivity and potential biological activity. The combination of these groups in a single molecule allows for versatile applications in various fields of research and industry.
Properties
Molecular Formula |
C21H18N2O5S |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
[4-[(2,4-dimethylphenyl)iminomethyl]phenyl] 4-nitrobenzenesulfonate |
InChI |
InChI=1S/C21H18N2O5S/c1-15-3-12-21(16(2)13-15)22-14-17-4-8-19(9-5-17)28-29(26,27)20-10-6-18(7-11-20)23(24)25/h3-14H,1-2H3 |
InChI Key |
BIJLNNAZKDTPLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=CC2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one](/img/structure/B11532473.png)

![(2Z,5E)-5-[4-(benzyloxy)benzylidene]-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11532480.png)
![1-(4-bromophenyl)-2-[(6-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]ethanone](/img/structure/B11532484.png)
![N-[2-({[(4-Acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3-benzothiazol-6-YL]-4-methylbenzamide](/img/structure/B11532487.png)
![N-(4-{3-Oxo-3H-benzo[F]chromen-2-YL}-1,3-thiazol-2-YL)acetamide](/img/structure/B11532489.png)
![2-bromo-4-chloro-6-{(E)-[(2-phenyl-1H-benzimidazol-5-yl)imino]methyl}phenol](/img/structure/B11532496.png)
![7-Amino-5-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11532502.png)

![N-(2-nitrophenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(3-phenylpropyl)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B11532534.png)
![2-[(6-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,6-diethylphenyl)acetamide](/img/structure/B11532538.png)
![N-(4-fluorophenyl)-4-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11532544.png)

![4-chloro-2,5-dimethoxy-N-[(E)-(3-nitrophenyl)methylidene]aniline](/img/structure/B11532555.png)
